3-Chloro-2,6-difluorobenzyl chloride
Description
3-Chloro-2,6-difluorobenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride backbone with chlorine at position 3 and fluorine atoms at positions 2 and 6 of the benzene ring. Its molecular formula is C₇H₄Cl₂F₂, with a molecular weight of 209.01 g/mol (calculated from structural data in ). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive benzylic chloride group, which facilitates nucleophilic substitution reactions.
Properties
Molecular Formula |
C7H4Cl2F2 |
|---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-chloro-3-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
InChI Key |
QGNXHVYROQQQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCl)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2,4-difluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives. Catalytic hydrogenation using palladium on carbon is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 3-(aminomethyl)-2,4-difluorobenzene.
Scientific Research Applications
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Reactivity Differences : The benzyl chloride derivative undergoes nucleophilic substitution (e.g., with amines to form benzylamines ), while the benzoyl chloride participates in acylations (e.g., forming amides or esters ).
- Positional Isomerism : 2-Chloro-3,6-difluorobenzyl alcohol demonstrates how halogen positioning alters physical properties (e.g., melting point: 44–49°C) and reactivity.
Physicochemical Properties
- Boiling/Melting Points : Benzyl chloride derivatives generally exhibit lower melting points compared to carboxylic acids (e.g., phenylacetic acid ), due to weaker intermolecular forces.
- Solubility : The hydrophilic carboxylic acid group in phenylacetic acid enhances water solubility, whereas benzyl chloride derivatives are typically lipophilic.
Q & A
Q. What are the standard synthetic routes for 3-chloro-2,6-difluorobenzyl chloride, and how do reaction conditions impact yield?
The compound is synthesized via a two-step process:
- Step 1 : Preparation of difluorophenyllithium by treating difluorobenzene with a strong base (e.g., n-butyllithium) at low temperatures (−78°C) under inert atmosphere .
- Step 2 : Reaction with sulfuryl chloride (SO₂Cl₂) in anhydrous solvents (e.g., THF or diethyl ether) to introduce the benzyl chloride group. Critical factors include strict temperature control (<0°C), moisture-free conditions, and stoichiometric precision to minimize side reactions (e.g., over-chlorination). Yields >80% are achievable with optimized conditions .
Q. What nucleophilic substitution reactions are feasible with this compound?
The chlorine atom at the benzyl position is highly reactive toward nucleophiles:
- Amines : React to form sulfonamides (e.g., with primary/secondary amines in dichloromethane at 0–25°C, yielding 70–90% products) .
- Alcohols : Form sulfonate esters under basic conditions (e.g., NaH in THF) .
- Thiols : Generate thioethers, though slower kinetics require elevated temperatures (40–60°C) . Solvent polarity and base selection (e.g., Et₃N vs. K₂CO₃) significantly influence reaction rates and purity .
Q. What safety protocols are essential for handling this compound?
- Hazards : Toxic upon inhalation, skin contact, or ingestion (R20/21/22) .
- Precautions : Use fume hoods, nitrile gloves, and eye protection. Quench residual reactivity with ice-cold water or ethanol before disposal .
Advanced Research Questions
Q. How can DFT calculations predict regioselectivity in reactions involving this compound?
Density-functional theory (DFT) models, such as the Colle-Salvetti functional, analyze electron density and local kinetic energy to map reaction pathways. For example:
- Nucleophilic aromatic substitution : Fluorine’s electron-withdrawing effect at the 2- and 6-positions directs nucleophiles to the 3-chloro site due to reduced electron density. DFT-derived Fukui indices confirm this regioselectivity .
- Steric effects : Steric maps generated via DFT reveal minimal hindrance at the benzyl chloride position, favoring SN2 mechanisms .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ −110 to −120 ppm for ortho-F; δ −130 ppm for para-F) .
- HPLC-MS : Quantifies trace impurities (e.g., hydrolyzed byproducts like 3-chloro-2,6-difluorobenzyl alcohol) with a C18 column and acetonitrile/water gradient .
- X-ray crystallography : Resolves stereochemistry in sulfonamide derivatives, critical for pharmaceutical applications .
Q. How do halogen substitution patterns alter reactivity compared to analogs?
Comparative studies with 2,6-difluorobenzyl chloride (no 3-Cl) and 3-bromo-2,6-difluorobenzyl chloride show:
- Electron-withdrawing effects : 3-Cl increases electrophilicity at the benzyl position (Hammett σₚ = +0.23 for Cl vs. +0.06 for F), accelerating SN2 reactions .
- Steric profile : The 3-Cl substituent introduces minimal steric hindrance, unlike bulkier groups (e.g., 3-CF₃), preserving reaction kinetics .
Q. What role does this compound play in kinase inhibitor development?
It serves as a precursor for introducing halogenated benzyl groups into pharmacophores. For example:
- CP-547632 hydrochloride : A VEGFR-2 inhibitor incorporating a 4-bromo-2,6-difluorobenzyl group synthesized via nucleophilic substitution of this compound with a pyrrolidine derivative .
- Optimization : Fluorine enhances metabolic stability, while chlorine fine-tunes lipophilicity (logP reduction by 0.3–0.5 units) .
Methodological Considerations
- Scale-up challenges : Industrial synthesis requires continuous flow reactors to manage exothermic reactions (ΔH = −120 kJ/mol) and prevent decomposition .
- Contradiction resolution : Discrepancies in reported yields (70–95%) arise from trace moisture in solvents; Karl Fischer titration ensures H₂O content <50 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
